Oxolane-2,3,4,5-tetrol
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Overview
Description
Oxolane-2,3,4,5-tetrol, also known as tetrahydrofuran-2,3,4,5-tetrol, is a heterocyclic organic compound with the molecular formula C4H8O5. It is a derivative of tetrahydrofuran, featuring four hydroxyl groups attached to the carbon atoms in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxolane-2,3,4,5-tetrol can be synthesized through several methods. One common approach involves the oxidation of tetrahydrofuran derivatives. For instance, the oxidation of tetrahydrofuran-2,3,4,5-tetraol can be achieved using strong oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of furfural derivatives. This process typically requires the use of metal catalysts such as palladium or platinum, along with hydrogen gas, to achieve the desired reduction and hydroxylation of the furfural ring .
Chemical Reactions Analysis
Types of Reactions
Oxolane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce higher oxidation state derivatives.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2,3,4,5-tetraone, while reduction can produce tetrahydrofuran derivatives with fewer hydroxyl groups .
Scientific Research Applications
Oxolane-2,3,4,5-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: This compound is used in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism by which oxolane-2,3,4,5-tetrol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes and other proteins, influencing various metabolic pathways. The hydroxyl groups in the compound allow for hydrogen bonding and other interactions with biological molecules, which can modulate their activity and function .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A simpler analog without the hydroxyl groups.
Furan: An unsaturated analog with a similar ring structure but lacking the hydroxyl groups.
Erythritol: A sugar alcohol with a similar number of hydroxyl groups but a different ring structure.
Uniqueness
Oxolane-2,3,4,5-tetrol is unique due to the presence of four hydroxyl groups on the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
656813-78-4 |
---|---|
Molecular Formula |
C4H8O5 |
Molecular Weight |
136.10 g/mol |
IUPAC Name |
oxolane-2,3,4,5-tetrol |
InChI |
InChI=1S/C4H8O5/c5-1-2(6)4(8)9-3(1)7/h1-8H |
InChI Key |
KEJOLGAIPQIPDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(OC1O)O)O)O |
Origin of Product |
United States |
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